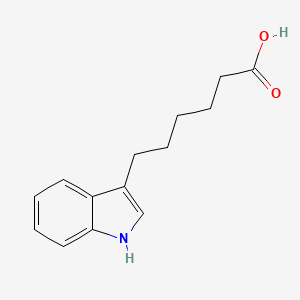

6-(1H-indol-3-yl)hexanoic acid

描述

Historical Context and Initial Research Trajectories of Indole (B1671886) Derivatives

The study of indole and its derivatives has a rich history dating back to the 19th century. The journey began with research into the dye indigo, from which indole was first derived. wikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. wikipedia.orgpcbiochemres.com This foundational work paved the way for future explorations into this class of compounds.

A pivotal moment in indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer. pcbiochemres.comirjmets.comcreative-proteomics.com This method, which involves the reaction of phenylhydrazine (B124118) with aldehydes or ketones under acidic conditions, became a cornerstone for synthesizing a wide variety of substituted indoles and remains a fundamental technique today. wikipedia.orgcreative-proteomics.com In the years that followed, other significant synthetic methods were established, including the Baeyer-Emmerling synthesis (1869) and, later in the 20th century, the Leimgruber-Batcho synthesis, which proved particularly valuable for the pharmaceutical industry. wikipedia.orgirjmets.com

Initial interest in indole derivatives was largely for their use as dyestuffs. wikipedia.org However, the 1930s marked a significant shift in research focus when it was discovered that the indole nucleus is a core component of many crucial biological molecules, including the amino acid tryptophan and plant hormones known as auxins. wikipedia.orgpcbiochemres.com This realization spurred intense investigation into the biological activities of indole derivatives, revealing their vast pharmacological potential as anticancer, anti-inflammatory, and antimicrobial agents, a field of research that continues to be highly active. pcbiochemres.comnih.gov

Academic Significance of 6-(1H-indol-3-yl)hexanoic acid in Chemical Biology

In the realm of chemical biology, this compound has gained substantial significance primarily for its role as a chemical linker in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comnih.gov PROTACs are innovative heterobifunctional molecules engineered to selectively eliminate specific proteins from cells. nih.govunipd.it They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the cell's own protein disposal machinery, the ubiquitin-proteasome system, to tag the POI for degradation. nih.govunipd.it

The linker component is critical to the success of a PROTAC, as its length and chemical nature dictate the geometry and stability of the ternary complex formed between the POI and the E3 ligase. nih.govunipd.it this compound, often used in the form of its derivatives like 6-aminohexanoic acid, provides an optimal alkyl chain length that is frequently employed in PROTAC synthesis. nih.gov The presence of both an indole group and a carboxylic acid functional group allows for versatile chemical modifications, making it a valuable building block for connecting the two ends of the PROTAC molecule.

Researchers have successfully incorporated this hexanoic acid linker into PROTACs designed to degrade a variety of high-value therapeutic targets, including class I histone deacetylases (HDACs) for cancer therapy and the SARS-CoV-2 main protease. unipd.ituni-halle.de The ability to systematically vary linker length is crucial for optimizing degradation potency and selectivity, and the alkyl chain of this compound serves as a fundamental scaffold in these optimization efforts. nih.gov

Overview of Major Research Domains for this compound

The application of this compound in academic research is concentrated in several key domains, reflecting its versatility as a chemical entity.

Table 2: Major Research Applications of this compound

| Research Domain | Specific Application | Research Focus |

|---|---|---|

| Targeted Protein Degradation | PROTAC Linker Synthesis | Serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand, enabling the degradation of proteins involved in cancer and viral diseases. nih.govunipd.ituni-halle.de |

| Medicinal Chemistry | Synthetic Building Block | Used to synthesize more complex molecules with potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.commdpi.com |

| Agricultural Science | Herbicide Development | Acts as a precursor for derivatives designed to function as antagonists of plant hormone receptors, offering a novel approach to weed control. nih.govfrontiersin.orgresearchgate.net |

| Biochemical Probes | Fluorescent Labeling | The indole framework can be incorporated into probes for imaging and visualizing specific cellular components and processes. |

This interactive table summarizes the primary areas where this compound is utilized in research.

Structure

3D Structure

属性

IUPAC Name |

6-(1H-indol-3-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWQYLSKUSBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405432 | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25177-65-5 | |

| Record name | 1H-Indole-3-hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1H-indol-3-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 6 1h Indol 3 Yl Hexanoic Acid

Established Synthetic Pathways for 6-(1H-indol-3-yl)hexanoic acid Production

The creation of this compound is primarily achieved through well-documented multi-step and convergent synthesis strategies.

Multi-Step Synthesis Approaches

Multi-step syntheses for this compound often involve the gradual construction of the molecule from simpler precursors. A common strategy is the alkylation of the indole (B1671886) ring at the 3-position using a haloalkanoic acid derivative. This typically involves reacting indole with a compound like 6-bromohexanoic acid or its ester in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). If an ester of 6-bromohexanoic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Another multi-step approach can start from cyclohexanone (B45756) derivatives that already bear an indole substituent. These intermediates can then undergo oxidation or ring-opening reactions to form the hexanoic acid chain. While providing structural diversity, these methods can be more complex and require longer synthesis times.

Convergent Synthesis Methodologies

Convergent synthesis aims to bring together larger, pre-synthesized fragments of the target molecule in the later stages of the synthesis. For this compound, this could involve the coupling of an indole-containing fragment with a hexanoic acid-containing fragment. While specific convergent syntheses for this exact molecule are not extensively detailed in the provided search results, the general principles of convergent synthesis are widely applied in organic chemistry and offer potential for efficient production.

Novel Synthetic Methodologies and Process Optimization for this compound

Recent advancements in synthetic chemistry have led to the exploration of more sustainable and efficient methods for producing indole derivatives, including this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a growing trend in chemical synthesis. For indole derivatives, this includes the use of environmentally benign catalysts and solvents. ajol.info For instance, research into the synthesis of indol-3-yl-4H-pyran derivatives has highlighted the use of a reusable zinc-linked amino acid complex as a green catalyst, which avoids the need for organic solvents and allows for easy recovery and reuse of the catalyst. ajol.info While not directly applied to this compound in the provided results, these principles suggest future directions for its synthesis, such as exploring water as a solvent or using biocatalysts. Further research into optimizing catalysts, utilizing greener solvents, and employing milder reaction conditions could significantly reduce the environmental impact of synthesizing this compound.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. This approach has been successfully used to create various chiral molecules and complex natural products. nih.govcore.ac.ukumich.edumdpi.com For example, lipases have been employed for the kinetic resolution of alcohols, a key step in the synthesis of chiral building blocks. core.ac.uk In the context of indole derivatives, enzymes like tryptophan synthase have been engineered to produce a variety of indole-containing compounds. mdpi.com While a direct chemoenzymatic synthesis of this compound is not described in the provided results, the potential for using enzymes to introduce chirality or to catalyze specific bond formations in a more environmentally friendly manner is significant. nih.govmdpi.com

Derivatization and Functionalization Strategies for this compound

The functionalization of this compound allows for the modification of its properties for various applications. This can be achieved by targeting either the indole ring or the carboxylic acid group.

The indole moiety can undergo electrophilic substitution reactions, primarily at the C-3 position, although this is already occupied in the parent molecule. However, other positions on the indole ring can be functionalized. For example, bromination can occur at the 3-position of the indole ring using N-Bromosuccinimide (NBS), and nitration can be achieved with a mixture of nitric and sulfuric acid. The indole nitrogen can also be substituted, for instance, by introducing methoxy (B1213986) or methyl groups.

The carboxylic acid group of the hexanoic acid chain offers a versatile handle for derivatization. It can be converted into a variety of functional groups, including esters and amides, to alter properties like solubility and biological activity. For example, the conversion to amides or esters has been explored to enhance penetration of the blood-brain barrier for related compounds.

Below is a table summarizing some reported derivatization reactions for related indole compounds, which could potentially be applied to this compound.

| Reaction Type | Reagent(s) | Position of Functionalization | Resulting Functional Group |

| Bromination | N-Bromosuccinimide (NBS) | Indole Ring | Bromo |

| Nitration | HNO₃/H₂SO₄ | Indole Ring | Nitro |

| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Ester |

| Amidation | Amine, Coupling Agent | Carboxylic Acid | Amide |

A study on related indole-3-carboxylic acid derivatives demonstrated the synthesis of various analogs by modifying the carboxylic acid and the indole ring, yielding compounds with herbicidal activity. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org These strategies highlight the potential for creating a diverse library of compounds based on the this compound scaffold.

Modification at the Indole Nitrogen (N1) Position

The nitrogen atom at the N1 position of the indole ring is a common site for functionalization, typically through alkylation or acylation reactions. These modifications can significantly alter the compound's electronic properties and steric profile.

Base-mediated N-alkylation is a direct approach to introduce substituents at the indole nitrogen. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to deprotonate the indole N-H. The resulting highly nucleophilic indolide anion readily reacts with various alkylating agents, such as alkyl halides. For instance, in related indole systems, the combination of NaH in THF with an alkyl bromide has proven to be a promising system for selective N1-alkylation. researchgate.net Similarly, the use of KOtBu in THF is effective for the alkylation of methyl indole-3-carboxylate. Indium(III) triflate has also been identified as a catalyst for N1-alkylation of 2,3-disubstituted indoles using p-quinone methides, with THF as the preferred solvent for this transformation. acs.org

N-acylation introduces an acyl group to the indole nitrogen, a common strategy for synthesizing analogs like the anti-inflammatory drug indomethacin. nih.gov This transformation is typically achieved by reacting the indole with an acid chloride in the presence of a base. Common conditions include the use of t-BuONa in THF or a combination of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine (B128534) (Et₃N) in dichloromethane (B109758) (DCM). nih.gov These methods facilitate the N-acylation of indole alkanoates efficiently. nih.gov

Table 1: Representative Conditions for N1-Modification of Indole Derivatives

| Modification Type | Reagents | Base/Catalyst | Solvent | Typical Outcome |

|---|---|---|---|---|

| N-Alkylation | Alkyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | High N1-regioselectivity researchgate.net |

| N-Alkylation | Cyclohexylmethyl Bromide | Potassium tert-butoxide (KOtBu) | Tetrahydrofuran (THF) | 85-90% yield of N1-alkylated product |

| N-Alkylation | p-Quinone Methides | Indium(III) triflate (In(OTf)₃) | Tetrahydrofuran (THF) | Selective N1-alkylation acs.org |

| N-Acylation | Aryl Acid Chlorides | Potassium tert-butoxide (t-BuONa) | Tetrahydrofuran (THF) | N1-acylated indole nih.gov |

| N-Acylation | Aryl Acid Chlorides | DMAP / Triethylamine | Dichloromethane (DCM) | N1-acylated indole nih.gov |

Modifications at the Hexanoic Acid Moiety

The hexanoic acid portion of the molecule provides a reactive handle for a variety of chemical transformations, most notably esterification and amide bond formation. These reactions allow for the coupling of different molecular fragments to the indole core via the six-carbon linker.

Esterification converts the terminal carboxylic acid into an ester. This is often done not only to create final analog compounds but also as a protecting group strategy during other synthetic steps, such as N-acylation. nih.gov For example, allyl esters have been used for their stability and ease of removal using palladium catalysts. nih.gov Standard esterification methods, such as Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and DMAP with an alcohol, are applicable. nih.gov

Amide coupling is another fundamental transformation, linking the carboxylic acid with a primary or secondary amine to form a stable amide bond. This is a widely used strategy in medicinal chemistry to build more complex molecules. Standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can be used. Silane-mediated direct amide coupling has also emerged as an efficient method. rsc.org Research has shown the successful synthesis of hydroxamic acids from this compound by direct coupling with hydroxylamine, demonstrating the utility of this starting material for creating diverse functional groups. reactionbiology.com Furthermore, the carboxylic acid can be coupled with amino acids or their derivatives to form peptide-like structures. medchemexpress.com

Other modifications include the reduction of the carboxylic acid to a primary alcohol. This can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) in ethanol, which would yield 6-(1H-indol-3-yl)hexan-1-ol.

Table 2: Examples of Modifications at the Hexanoic Acid Moiety

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| Amide Coupling | Hydroxylamine Hydrochloride | Coupling agents (e.g., EDC, HOBt) | Hydroxamic acid reactionbiology.com |

| Amide Coupling | Amines | Diphenylsilane, N-methylpiperidine | Amide rsc.org |

| Esterification | Allyl Bromide | Base | Allyl ester nih.gov |

| Esterification | Butanol | DCC, DMAP | Butyl ester |

| Reduction | Sodium Borohydride (NaBH₄) | Ethanol | Primary alcohol |

Stereoselective Synthesis of this compound Analogs

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure indole derivatives, as biological activity is often dependent on specific stereochemistry. acs.orgnih.gov While direct stereoselective synthesis of this compound itself is not extensively detailed, the principles for creating chiral analogs by introducing stereocenters are well-established in indole chemistry.

One major approach is through asymmetric catalysis. acs.orgnih.gov This can involve the use of chiral catalysts to control the formation of stereocenters during the synthesis. For example, chiral phosphoric acids have been successfully used to catalyze enantioselective reactions involving indole derivatives, such as the fabrication of axially chiral biaryls. snnu.edu.cn Similarly, palladium-catalyzed asymmetric synthesis using chiral ligands like sulfinamide phosphine (B1218219) (SadPhos) allows for the construction of axially chiral N-arylindoles. acs.org These organocatalytic and metal-catalyzed methods provide powerful tools for constructing indole-based chiral frameworks with high efficiency and enantioselectivity. acs.orgnih.govrsc.org

Another strategy involves introducing chirality at the carbon chain. For instance, the synthesis of 2-(1H-indol-3-yl)hexanoic acid, a constitutional isomer, has been reported, creating a chiral center at the alpha-position of the carboxylic acid. nih.govfrontiersin.org Such a chiral center could be introduced via stereoselective alkylation of an enolate derived from a precursor. The stereospecific methylation of enolates derived from chiral imidazolidinones has been used to synthesize enantiomerically pure α-methyl-L-tryptophan, a method that could be adapted for creating α-substituted analogs of indole-alkanoic acids. researchgate.net

Furthermore, stereocenters can be installed using methods like the Evans aldol (B89426) reaction on a side-chain fragment before it is coupled to the indole core, a strategy employed in the total synthesis of complex natural products. researchgate.net The development of cascade reactions, often using organocatalysis, also enables the construction of complex fused heterocycles with multiple stereocenters in a single step with high stereocontrol. rsc.orgmdpi.com

Table 3: Concepts in Stereoselective Synthesis of Indole Analogs

| Synthetic Approach | Key Feature | Example Application/Concept |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Chiral phosphoric acid or palladium/chiral ligand complexes for creating chiral indole frameworks. snnu.edu.cnacs.org |

| Organocatalysis | Metal-free asymmetric catalysis. | Asymmetric cycloaddition, cyclization, and addition reactions to form chiral heterocycles. acs.orgnih.gov |

| Chiral Auxiliaries | Covalent attachment of a chiral group to guide a stereoselective reaction. | Use of chiral imidazolidinones for stereospecific alkylation to create α-chiral centers. researchgate.net |

Investigation of Biological Activities and Mechanisms of Action of 6 1h Indol 3 Yl Hexanoic Acid

Cellular and Subcellular Effects of 6-(1H-indol-3-yl)hexanoic acid

Influence on Cellular Differentiation Processes

The influence of this compound on cellular differentiation is another area where specific research is lacking. The process of cellular differentiation is critical in developmental biology and tissue regeneration. While certain indole (B1671886) compounds are known to influence these pathways, for instance in plant growth regulation, there are no available studies that specifically document the effects of this compound on the differentiation of animal or human cells.

Modulation of Intracellular Signaling Cascades by this compound

The specific intracellular signaling cascades modulated by this compound have not been elucidated in the existing scientific literature. Understanding how a compound interacts with signaling pathways such as MAPK, PI3K/AKT, or others is fundamental to characterizing its mechanism of action. While it is plausible that as an indole derivative it could interact with various signaling molecules, there is no direct experimental evidence to confirm or detail such interactions for this specific compound.

Molecular Targets and Receptor Interactions of this compound

Identification of Protein Binding Partners

Limited information suggests a potential interaction between this compound and the S-phase kinase-associated protein 1 (SKP1). SKP1 is a core component of the SCF ubiquitin ligase complex, which is involved in protein degradation and cell cycle regulation. However, the nature and significance of this interaction, as well as other potential protein binding partners, have not been extensively studied or characterized.

Receptor Agonism/Antagonism Studies

There are no specific studies available that have investigated the agonistic or antagonistic activities of this compound on any particular receptor. Research on derivatives of indole-3-carboxylic acid has shown that they can act as antagonists of the transport inhibitor response 1 (TIR1) protein in plants, which functions as an auxin receptor. However, this finding pertains to derivatives and its relevance to the specific activity of this compound in mammalian systems has not been established.

Neurobiological Investigations of this compound

The neurobiological activities of this compound are an emerging area of scientific inquiry. While direct research on this specific compound is limited, the broader class of indole derivatives, particularly those with an alkanoic acid side chain, has been the subject of various neurobiological studies. These investigations provide a foundational understanding of the potential mechanisms through which this compound might influence the central nervous system. The indole nucleus is a key structural feature of the neurotransmitter serotonin (B10506) and other neuroactive molecules, suggesting that compounds like this compound could interact with various neurochemical pathways.

Impact on Neurotransmitter Systems

Currently, there is a lack of specific studies detailing the direct interaction of this compound with neurotransmitter systems. However, the structural similarity of its indole core to serotonin suggests a potential for interaction with serotonergic pathways. Research into other indole compounds offers some insights. For instance, studies on indole-3-acetonitrile, another indole derivative, have explored its connection with the serotonin and dopamine (B1211576) pathways. nih.gov These investigations suggest that indole compounds can influence the metabolic pathways of key neurotransmitters. nih.gov

The exploration of structurally related indole derivatives in the context of neuroreceptor binding provides a framework for potential future studies on this compound. The table below summarizes findings on the interactions of various indole compounds with components of key neurotransmitter systems, which may serve as a reference for the potential, yet unconfirmed, activities of this compound.

Table 1: Investigated Neurotransmitter Interactions of Structurally Related Indole Derivatives

| Compound/Class | Neurotransmitter System | Observed Effect/Interaction | Reference |

| Indole-3-acetonitrile | Serotonin & Dopamine | Investigated for its influence on the metabolic pathways of serotonin and dopamine precursors in neuroblastoma cells. | nih.gov |

| Indole-3-propionic acid (IPA) | General Neuroprotection | Exhibits neuroprotective effects, which may be indirectly related to the modulation of neurotransmitter systems under pathological conditions. | nih.govmdpi.com |

| Indole Derivatives | General | Considered key compounds for developing treatments for neurological disorders due to their versatile activities. | nih.gov |

It is important to emphasize that the data presented in Table 1 pertains to related indole compounds and not directly to this compound. Further research is necessary to elucidate the specific effects of this compound on neurotransmitter systems.

Neurotrophic Effects

The potential neurotrophic effects of this compound can be inferred from studies on closely related indolealkanoic acids, such as indole-3-propionic acid (IPA). Neurotrophic factors are crucial for the survival, development, and function of neurons. Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) are two of the most extensively studied neurotrophins.

Research has demonstrated a positive correlation between levels of gut microbiota-produced IPA and serum BDNF in elderly individuals. nih.gov Furthermore, in vitro studies have shown that IPA can lead to a significant increase in the production of both BDNF and NGF in neuronal cells cultured in conditioned media from microglia. nih.gov These findings suggest that indolealkanoic acids may play a role in promoting neuronal health and function through the modulation of neurotrophin levels.

Another related indole derivative, indole-3-carbinol (B1674136) (I3C), and its metabolite diindolylmethane (DIM), have been shown to exert neuroprotective effects by mimicking the activity of BDNF. researchgate.netmdpi.com These compounds can activate the TrkB signaling pathway, which is the primary receptor for BDNF, leading to downstream effects that promote neuronal survival and antioxidant defense mechanisms. researchgate.netmdpi.com

The table below summarizes the observed neurotrophic effects of related indole compounds, providing a basis for the hypothesized, but not yet confirmed, neurotrophic potential of this compound.

Table 2: Observed Neurotrophic Effects of Related Indole Compounds

| Compound | Neurotrophic Factor | Experimental Model | Key Findings | Reference |

| Indole-3-propionic acid (IPA) | BDNF | Human study (elderly) | Elevated IPA levels were positively associated with serum BDNF levels. | nih.gov |

| Indole-3-propionic acid (IPA) | BDNF, NGF | In vitro (neuronal cells) | Increased production of BDNF and NGF in neuronal cells treated with conditioned media from IPA-exposed microglia. | nih.gov |

| Indole-3-carbinol (I3C) & Diindolylmethane (DIM) | BDNF | Review of in vitro studies | Exhibit neuroprotective effects through BDNF mimetic activity and activation of the TrkB signaling pathway. | researchgate.netmdpi.com |

While these findings are promising, it is crucial to conduct direct experimental investigations to determine whether this compound possesses similar neurotrophic properties. The length of the hexanoic acid side chain may influence the compound's ability to interact with biological targets, potentially leading to unique neurotrophic or other neurobiological activities.

Structure Activity Relationship Sar Studies of 6 1h Indol 3 Yl Hexanoic Acid Analogs

Systematic Modification of the Indole (B1671886) Nucleus in 6-(1H-indol-3-yl)hexanoic acid Analogs

The indole nucleus, a privileged scaffold in drug discovery, offers multiple positions for substitution, allowing for a detailed investigation of its role in the biological activity of this compound analogs.

The introduction of various substituents at different positions of the indole ring can significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its biological efficacy. Research on related indole derivatives has shown that the nature and position of these substituents are critical.

For instance, in a series of indole-3-alkanoic acid analogs, the introduction of electron-withdrawing or electron-donating groups at the 5-position of the indole ring has been shown to have a pronounced effect on their activity. Generally, small, lipophilic substituents are often well-tolerated and can lead to enhanced potency.

To illustrate the impact of such substitutions, consider the following hypothetical data based on general observations for indole derivatives:

| Compound ID | Indole Ring Substituent | Biological Activity (IC50, µM) |

| 1 | H (unsubstituted) | 15.2 |

| 1a | 5-Fluoro | 8.5 |

| 1b | 5-Chloro | 7.9 |

| 1c | 5-Methoxy | 12.1 |

| 1d | 5-Nitro | 25.8 |

| 1e | 2-Methyl | 18.4 |

This table is for illustrative purposes and based on general trends observed in related indole compounds.

Elucidation of Active Pharmacophores within this compound

A pharmacophore model for this compound analogs typically highlights the key chemical features necessary for biological activity. Based on the structure of the parent compound and SAR data from related molecules, a general pharmacophore model can be proposed.

The essential features of a pharmacophore for this class of compounds would likely include:

An aromatic/hydrophobic region, represented by the indole nucleus.

A hydrogen bond donor, the indole N-H group.

A hydrogen bond acceptor/anionic group, the carboxylic acid moiety.

A hydrophobic linker, the hexanoic acid chain, which provides a specific spatial orientation for the other features.

The spatial arrangement of these features is crucial for optimal interaction with the biological target.

Conformational Analysis and Molecular Modeling of this compound and its Analogs

Computational methods are invaluable for understanding the three-dimensional properties of this compound and its analogs, including their preferred conformations and interactions with target proteins.

Molecular docking simulations are employed to predict the binding mode of this compound analogs within the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

For example, docking studies of indole-3-alkanoic acids into a hypothetical receptor active site might show that the indole ring occupies a hydrophobic pocket, while the N-H group forms a hydrogen bond with a backbone carbonyl of a specific amino acid residue. The carboxylic acid group could then form salt bridges or hydrogen bonds with positively charged or polar residues at the entrance of the active site.

A hypothetical summary of docking results for a series of analogs is presented below:

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | Arg122, Phe256, Trp301 |

| 1a | -8.5 | Arg122, Phe256, Trp301 |

| 1b | -8.7 | Arg122, Tyr252, Phe256, Trp301 |

| 1c | -8.1 | Arg122, Phe256, Trp301 |

This table is for illustrative purposes and represents hypothetical docking scores and interactions.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For this compound analogs, a QSAR model could be developed to predict the biological activity based on various molecular descriptors.

A typical 2D-QSAR model might take the following form:

log(1/IC50) = a(logP) + b(ASA) + c(NHD) + d

Where:

logP represents the lipophilicity of the molecule.

ASA is the accessible surface area.

NHD is the number of hydrogen bond donors.

a, b, c, and d are coefficients determined by regression analysis.

Such models can guide the design of new analogs with potentially improved activity by suggesting modifications that would optimize these physicochemical properties. For instance, a positive coefficient for logP would indicate that increasing lipophilicity is beneficial for activity, up to a certain point.

Pharmacokinetic and Metabolic Profiling in Preclinical Research for 6 1h Indol 3 Yl Hexanoic Acid

Absorption and Distribution Studies in Experimental Models

The absorption and distribution of 6-(1H-indol-3-yl)hexanoic acid in preclinical models would be anticipated to be influenced by its moderate lipophilicity, conferred by the indole (B1671886) nucleus and the hexanoic acid chain.

Following oral administration in experimental models, this compound would likely be absorbed from the gastrointestinal tract through a combination of passive diffusion and carrier-mediated transport. researchgate.netnih.govstudy.com As a moderately lipophilic molecule, it would be expected to readily partition into the lipid bilayer of enterocytes, facilitating its passage across the intestinal mucosa. study.com The presence of the carboxylic acid group suggests that pH partitioning effects could also play a role, with absorption being favored in the more acidic environment of the proximal small intestine where the molecule is more likely to be in its non-ionized, more lipophilic state.

Furthermore, the structural similarity to endogenous fatty acids suggests the potential for involvement of fatty acid transport proteins in its uptake by enterocytes. researchgate.net Co-administration with lipid-rich meals could potentially enhance its absorption, a phenomenon observed with other lipophilic compounds. nih.govnottingham.ac.uk

Table 1: Predicted Gastrointestinal Absorption Mechanisms for this compound

| Mechanism | Rationale |

|---|---|

| Passive Diffusion | Moderate lipophilicity of the molecule. study.com |

| Carrier-Mediated Transport | Structural similarity to fatty acids may allow for uptake by fatty acid transporters. researchgate.net |

| pH Partitioning | The carboxylic acid group suggests pH-dependent absorption. |

Once absorbed into the systemic circulation, this compound is expected to exhibit binding to plasma proteins, primarily albumin, which is a common characteristic of acidic drugs. wikipedia.org The extent of this binding would significantly influence its volume of distribution and the concentration of the free, pharmacologically active drug.

The compound's lipophilicity would facilitate its distribution into various tissues. youtube.com Higher concentrations might be expected in well-perfused organs such as the liver and kidneys, which are also the primary sites of metabolism and excretion. youtube.com Distribution into the central nervous system would likely be limited by the blood-brain barrier, although the indole moiety could confer some affinity for CNS targets.

Biotransformation Pathways of this compound

The biotransformation of this compound is predicted to proceed through both Phase I and Phase II metabolic reactions, targeting both the indole ring and the hexanoic acid side chain.

Phase I metabolism of this compound would likely involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net The indole ring is susceptible to hydroxylation at various positions, with the 2, 4, 5, and 6 positions being common sites of oxidation for indole derivatives. nih.govresearchgate.net This would lead to the formation of various hydroxylated metabolites.

The hexanoic acid side chain presents several possibilities for oxidative metabolism. Omega (ω)-oxidation, which involves hydroxylation at the terminal carbon atom, is a known pathway for medium-chain fatty acids. wikipedia.orgbyjus.com This would be followed by further oxidation to an aldehyde and then a dicarboxylic acid. wikipedia.orgbyjus.com Additionally, (ω-1)-oxidation, hydroxylation at the penultimate carbon, is also a possibility. Beta (β)-oxidation, the primary pathway for fatty acid catabolism, could also occur, leading to the sequential removal of two-carbon units from the carboxylic acid end of the side chain. nih.govjackwestin.comwikipedia.org

Table 2: Predicted Phase I Metabolic Reactions for this compound

| Reaction Type | Site of Metabolism | Key Enzymes | Potential Metabolites |

|---|---|---|---|

| Hydroxylation | Indole Ring (positions 2, 4, 5, 6) | Cytochrome P450 (e.g., CYP2A6, CYP2C19, CYP2E1) nih.govresearchgate.net | Hydroxy-6-(1H-indol-3-yl)hexanoic acids |

| Omega (ω)-Oxidation | Terminal carbon of hexanoic acid chain | Cytochrome P450 (CYP4A, CYP4F families) wikipedia.org | 6-hydroxy-6-(1H-indol-3-yl)hexanoic acid, 6-(1H-indol-3-yl)adipic acid |

| (ω-1)-Oxidation | Penultimate carbon of hexanoic acid chain | Cytochrome P450 nih.gov | 5-hydroxy-6-(1H-indol-3-yl)hexanoic acid |

| Beta (β)-Oxidation | Hexanoic acid chain | Mitochondrial enzymes nih.govjackwestin.comwikipedia.org | 4-(1H-indol-3-yl)butanoic acid, Indole-3-acetic acid |

The parent compound and its Phase I metabolites, particularly those with newly formed hydroxyl groups or the existing carboxylic acid moiety, are expected to undergo Phase II conjugation reactions. reactome.orgnih.gov These reactions increase the water solubility of the molecule, facilitating its excretion. uomus.edu.iq

Glucuronidation, the conjugation with glucuronic acid, is a major pathway for both hydroxylated indole metabolites and carboxylic acids. nih.govdrughunter.com The hydroxyl groups on the indole ring and the carboxylic acid group on the side chain are all potential sites for glucuronide conjugation.

Amino acid conjugation is another important pathway for xenobiotic carboxylic acids. nih.govtandfonline.comreactome.org The hexanoic acid moiety could be activated to a coenzyme A (CoA) thioester and subsequently conjugated with amino acids such as glycine (B1666218) or glutamine. nih.govtandfonline.comal-edu.com

Sulfate conjugation of hydroxylated indole metabolites is also a plausible metabolic route. jove.com

Table 3: Predicted Phase II Conjugation Reactions for this compound and its Metabolites

| Reaction Type | Functional Group | Key Enzymes | Potential Conjugates |

|---|---|---|---|

| Glucuronidation | Carboxylic acid, Hydroxyl groups | UDP-glucuronosyltransferases (UGTs) nih.govdrughunter.com | Acyl glucuronide, Ether glucuronides |

| Amino Acid Conjugation | Carboxylic acid | Acyl-CoA synthetases, N-acyltransferases nih.govtandfonline.comal-edu.com | Glycine conjugate, Glutamine conjugate |

| Sulfation | Hydroxyl groups | Sulfotransferases (SULTs) jove.com | Sulfate conjugates |

Excretion Routes and Elimination Kinetics of this compound

The elimination of this compound and its metabolites from the body is expected to occur primarily through renal and biliary excretion. fiveable.memsdmanuals.comyoutube.com The parent compound, being lipophilic, may undergo some degree of renal tubular reabsorption. youtube.com However, its acidic nature would favor excretion in alkaline urine. nih.gov

The more polar and water-soluble Phase II metabolites, such as glucuronide and amino acid conjugates, are likely to be efficiently eliminated via the kidneys into the urine. msdmanuals.comnih.gov Larger metabolites, particularly glucuronide conjugates, may also be excreted into the bile and subsequently eliminated in the feces. fiveable.meyoutube.com The potential for enterohepatic recirculation exists if biliary-excreted glucuronide conjugates are hydrolyzed by gut microbiota, releasing the parent compound or a metabolite for reabsorption.

The elimination half-life of this compound would be dependent on the rates of its metabolism and clearance. Given its lipophilicity and potential for plasma protein binding, a moderate to long half-life might be anticipated in preclinical models.

Table 4: Predicted Excretion Pathways for this compound and its Metabolites

| Excretion Route | Compound Form | Rationale |

|---|---|---|

| Renal (Urine) | Parent compound, Phase I and Phase II metabolites | Primary route for water-soluble metabolites. msdmanuals.comnih.gov |

| Biliary (Feces) | Glucuronide conjugates and other large metabolites | Excretion of high molecular weight conjugates. fiveable.meyoutube.com |

In Vitro and In Vivo Pharmacokinetic Modeling: A General Perspective

In the absence of specific data for this compound, a general overview of the methodologies used for pharmacokinetic modeling is provided below.

In Vitro Modeling:

In vitro ADME studies are typically the first step in characterizing a compound's pharmacokinetic properties. These assays are designed to be high-throughput and provide early indications of a compound's potential liabilities.

Solubility and Permeability: Initial assessments would determine the aqueous solubility of this compound and its ability to cross biological membranes, often using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: The stability of the compound would be evaluated in the presence of liver microsomes or hepatocytes from different species (e.g., rat, mouse, human). This provides an estimate of its intrinsic clearance and helps identify potential metabolites.

Plasma Protein Binding: The extent to which this compound binds to plasma proteins, such as albumin, is a critical parameter as only the unbound fraction is generally considered pharmacologically active. Equilibrium dialysis is a common method for this assessment.

Cytochrome P450 (CYP) Inhibition and Induction: Studies would be conducted to determine if this compound inhibits or induces major CYP enzymes, which is crucial for predicting potential drug-drug interactions.

A hypothetical data table for in vitro parameters is presented below to illustrate how such data would typically be organized.

Table 1: Hypothetical In Vitro ADME Profile of this compound

| Parameter | Assay System | Result |

|---|---|---|

| Aqueous Solubility (pH 7.4) | Crystalline Solid | Data Not Available |

| Permeability (Papp) | PAMPA | Data Not Available |

| Metabolic Stability (t½) | Human Liver Microsomes | Data Not Available |

| Plasma Protein Binding (%) | Human Plasma | Data Not Available |

In Vivo Modeling:

Following promising in vitro results, in vivo pharmacokinetic studies are conducted in animal models, most commonly rodents (mice or rats), to understand the compound's behavior in a whole organism.

Pharmacokinetic Profiling: After administration of this compound via different routes (e.g., intravenous and oral), blood samples are collected at various time points. The concentration of the compound in plasma is then measured to determine key pharmacokinetic parameters.

A summary of typical pharmacokinetic parameters obtained from an in vivo study is shown in the hypothetical data table below.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Half-life (t½) | Data Not Available | Data Not Available |

| Clearance (CL) | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) | Data Not Available | Data Not Available |

| Cmax | Not Applicable | Data Not Available |

| Tmax | Not Applicable | Data Not Available |

Until specific preclinical studies are conducted and published for this compound, its pharmacokinetic and metabolic profile remains uncharacterized. The information presented here serves as a general framework for the type of data that would be necessary to fulfill the original request.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 1h Indol 3 Yl Hexanoic Acid

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is a cornerstone for the separation and purity determination of 6-(1H-indol-3-yl)hexanoic acid. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its versatility and high resolution. Reversed-phase HPLC (RP-HPLC) is the most common modality for compounds of this nature.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 or C8 column, is used in conjunction with a polar mobile phase. For this compound, the mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.

Detection is commonly achieved using a UV-Vis detector, as the indole (B1671886) moiety of the molecule exhibits strong absorbance in the ultraviolet region, typically around 280 nm. For more sensitive and selective detection, a fluorescence detector can be utilized, capitalizing on the natural fluorescence of the indole ring.

Table 1: Illustrative HPLC Parameters for the Analysis of Indole Carboxylic Acids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization for specific applications.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can be employed for the analysis of this compound, although it often requires a derivatization step to increase the compound's volatility and thermal stability. The carboxylic acid group is typically converted to a more volatile ester, such as a methyl or silyl ester, prior to analysis.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical and often consists of a mid-polarity phase to achieve good resolution. A temperature-programmed analysis, where the column temperature is gradually increased, is used to elute the compound and related substances.

Detection is most commonly performed using a Flame Ionization Detector (FID), which provides a robust and sensitive response to organic compounds. For structural confirmation and identification of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the preferred technique.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both HPLC and GC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique is particularly advantageous for its high efficiency and reduced solvent consumption.

For the analysis of a moderately polar compound like this compound, a polar co-solvent (modifier), such as methanol or ethanol, is typically added to the supercritical CO2 to increase the mobile phase's solvating power. The separation is achieved on a packed column, similar to those used in HPLC. SFC can offer unique selectivity compared to HPLC and is often faster. Detection methods used in HPLC, such as UV and Mass Spectrometry, are readily compatible with SFC.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantification

While chromatography is essential for separation, spectroscopy and spectrometry are indispensable for confirming the chemical structure and quantifying the amount of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure.

¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity. The characteristic signals for the indole ring protons (typically in the aromatic region of the spectrum) and the protons of the hexanoic acid chain can be readily identified and assigned.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing definitive structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Indole NH | ~8.1 |

| Indole Aromatic CHs | ~7.0 - 7.6 |

| Aliphatic CH₂ (alpha to COOH) | ~2.3 |

| Aliphatic CH₂s (chain) | ~1.3 - 1.7 |

| Aliphatic CH₂ (alpha to indole) | ~2.7 |

Note: Predicted values are for illustrative purposes and actual shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS)

Mass Spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for its quantification, especially at low concentrations. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

In a typical LC-MS analysis, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which can be detected in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is detected.

For enhanced selectivity and quantification, tandem mass spectrometry (LC-MS/MS) is employed. In this technique, the molecular ion of interest is selected and fragmented, and a specific fragment ion is monitored. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of detection.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely accessible and valuable tool for the quantification of chromophoric compounds like this compound. The indole moiety within the molecule contains a π-electron system that absorbs light in the ultraviolet region of the electromagnetic spectrum. The principle of quantification using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

The UV spectrum of the indole chromophore typically exhibits two main absorption bands. nih.govacs.orgnih.gov The first, more intense band (the ¹Lₐ band) appears at shorter wavelengths, while the second, less intense but often more structured band (the ¹Lₑ band), is observed at longer wavelengths. For indole itself, these bands are observed around 270-290 nm. nih.govacs.org Specifically, studies on indole-3-acetic acid, a structurally related compound, show characteristic absorption maxima at approximately 219 nm and 280 nm. researchgate.net Similarly, indole-3-carboxylic acid has a characteristic UV-Vis absorption spectrum with a local maximum at 278 nm. researchgate.net

For the quantification of this compound, it is essential to first determine its specific maximum absorbance wavelength (λmax) experimentally. This is achieved by scanning a dilute solution of the pure compound over a range of wavelengths to identify the peak absorbance. Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 1: Key Parameters for UV-Vis Spectroscopic Quantification

| Parameter | Description | Typical Value/Consideration for Indole Derivatives |

| λmax | Wavelength of maximum absorbance. | Expected in the 270-290 nm range, needs experimental determination. |

| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | To be determined from the slope of the Beer-Lambert plot. |

| Linear Range | The concentration range over which the Beer-Lambert law is obeyed. | Must be established during method development. |

| Solvent | The solvent used to dissolve the sample can influence the λmax. | A UV-transparent solvent such as ethanol or methanol is typically used. |

Advanced Hyphenated Techniques for Metabolite Identification

To elucidate the metabolic pathways of this compound, more sophisticated analytical techniques are required. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the identification of metabolites in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used hyphenated technique for this purpose.

In an LC-MS system, the sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the mixture, including the parent compound and its metabolites, are separated based on their physicochemical properties as they interact with the stationary phase of the column and the mobile phase. Following separation, the eluent is introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compounds. Further structural information can be obtained using tandem mass spectrometry (MS/MS). In MS/MS, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" that can be used to identify the structure of the molecule.

For the identification of metabolites of this compound, a common strategy involves comparing the metabolic profile of a biological sample from a treated subject with that of a control subject. Putative metabolites will appear as new peaks in the chromatogram of the treated sample. The mass spectra of these new peaks can then be analyzed to propose potential metabolic transformations, such as hydroxylation, glucuronidation, or amino acid conjugation. For instance, in the analysis of auxin conjugates, characteristic fragment ions are used for their identification. nih.govnih.gov The indole moiety itself can undergo fragmentation, and understanding these pathways is key to structural elucidation. scirp.org

Table 2: Common Metabolic Transformations and Expected Mass Shifts

| Metabolic Transformation | Mass Shift (Da) | Description |

| Hydroxylation | +16 | Addition of a hydroxyl group (-OH) |

| Glucuronidation | +176 | Conjugation with glucuronic acid |

| Amino Acid Conjugation | Varies | Conjugation with an amino acid (e.g., +131 for glycine) |

| Oxidation of side chain | Varies | Can lead to chain shortening or formation of a carboxylic acid |

Bioanalytical Method Validation in Research Contexts

Before a bioanalytical method can be reliably used to generate data in a research setting, it must undergo a thorough validation process to ensure that it is fit for its intended purpose. Bioanalytical method validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the analyte in a specific biological matrix. nih.gov The key parameters that are evaluated during method validation are outlined by regulatory agencies and are applicable in a research context to ensure data quality. frontiersin.orgnih.goveuropa.eu

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous components in the biological matrix. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Calibration Curve and Linearity: A calibration curve is generated by plotting the response of the analytical instrument versus the concentration of the analyte in a series of standards. The linearity of the curve over the expected concentration range of the study samples is evaluated.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process is assessed by comparing the analytical response of an analyte that has been added to the matrix and extracted with the response of the analyte added to the matrix after extraction.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, long-term storage at low temperatures) is evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection.

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation in a Research Context

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Linearity (r²) | The correlation coefficient (r²) should be ≥ 0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix. |

| Recovery | Should be consistent, precise, and reproducible. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

Preclinical Applications and Research Modalities Involving 6 1h Indol 3 Yl Hexanoic Acid

Utilization as a Biochemical Probe in Cell-Based Assays

While direct evidence for the use of 6-(1H-indol-3-yl)hexanoic acid as a biochemical probe in cell-based assays is limited in publicly available research, the structural components of the molecule—the indole (B1671886) nucleus and the hexanoic acid chain—are well-represented in compounds used for such purposes. Indole derivatives are frequently employed as fluorescent probes and building blocks for more complex probes to investigate cellular processes. The indole ring system is structurally similar to the adenosyl moiety of S-adenosyl methionine (SAM), a critical metabolite, suggesting that indole derivatives could be potential candidates for probing the SAM binding pocket of various enzymes. nih.gov

In cell-based assays, molecules with similar structures, such as indole-3-acetic acid, have been used to study inflammatory responses and oxidative stress in macrophage cell lines like RAW264.7. These studies often measure the production of inflammatory mediators and reactive oxygen species to elucidate the compound's mechanism of action at a cellular level.

Role in Animal Models of Disease

Specific studies detailing the use of this compound in animal models of disease are not extensively documented. However, the known biological activities of its constituent parts, the indole moiety and hexanoic acid, provide a basis for its potential applications in various disease models.

Inflammatory Disease Models

The indole nucleus is a core structure in many compounds with anti-inflammatory properties. nih.govrsc.org Indole and its derivatives, such as indole-3-propionic acid and indole-3-acetic acid, are metabolites produced by gut microbiota and have been shown to exert anti-inflammatory effects. nih.govnih.gov For instance, indole has been demonstrated to alleviate diet-induced hepatic steatosis and inflammation. nih.govresearchgate.net These compounds can modulate immune responses, in part by activating the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which play roles in maintaining intestinal homeostasis. nih.govmdpi.com Given these properties, this compound could potentially be investigated in animal models of inflammatory conditions such as inflammatory bowel disease or arthritis.

Metabolic Disorder Models

Both indole derivatives and medium-chain fatty acids like hexanoic acid have been studied in the context of metabolic disorders. Hexanoic acid supplementation in a high-fat diet-fed mouse model has been shown to prevent obesity and fat accumulation, improve hyperinsulinemia and hyperglycemia, and enhance insulin sensitivity. mdpi.comresearchgate.net It is suggested that hexanoic acid can improve lipid and glucose metabolism, making it a candidate for research in obesity and type 2 diabetes models. mdpi.comresearchgate.net

Similarly, gut microbiota-derived indole metabolites, such as indole-3-propionic acid, are being explored for their role in metabolic health. frontiersin.org Studies have shown that indole-3-propionic acid can improve blood glucose, increase insulin sensitivity, and inhibit liver lipid synthesis. frontiersin.org Therefore, this compound, combining both an indole ring and a hexanoic acid chain, represents a compound of interest for investigation in animal models of metabolic syndrome, obesity, and diabetes. mdpi.comfrontiersin.org

Oncological Research Models

The indole scaffold is a prominent feature in a multitude of natural and synthetic compounds with anticancer activity. nih.govmdpi.commdpi.comaip.org Indole derivatives have been investigated for their ability to target various biological pathways implicated in cancer, including the inhibition of tubulin polymerization and protein kinases. mdpi.com For example, derivatives of indole-6-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing promise as cytotoxic agents. researchgate.netnih.gov

Application in Target Validation Studies

The process of target validation aims to confirm the role of a specific biological target in a disease. Chemical probes are often used in these studies. While there is no direct evidence of this compound being used for target validation, the indole scaffold is a key component of molecules designed for this purpose. researchgate.net

For instance, indole-based compounds have been developed to target and validate the therapeutic potential of various enzymes and receptors in diseases like cancer. nih.gov Given the diverse biological targets of indole derivatives, this compound could potentially be used as a tool compound to probe the function of specific proteins and validate their role in pathological processes. The development of technologies like PROTACs (Proteolysis Targeting Chimeras) has also opened new avenues for target validation, where small molecules are used to induce the degradation of a target protein, thereby confirming its role in a disease. nih.gov

Contribution to Drug Discovery Research as a Lead Compound or Scaffold

The indole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govrsc.orgscispace.comnih.govijrpr.com This versatility makes indole and its derivatives highly valuable as lead compounds and scaffolds in drug discovery. nih.govscispace.comnih.gov A lead compound is a chemical that has pharmacological activity and serves as a starting point for chemical modifications to develop a drug. researchgate.netsemanticscholar.org

The indole scaffold is present in numerous approved drugs and clinical candidates. ijrpr.com For example, derivatives of indole-2-carboxylic acid have been identified as promising scaffolds for the development of inhibitors for targets like HIV-1 integrase. mdpi.comnih.gov Similarly, derivatives of 6-oxo-4-phenyl-hexanoic acid have been designed as inverse agonists for the RORγt nuclear receptor, a target for immune diseases. nih.govresearchgate.net

The combination of the indole core with a hexanoic acid side chain in this compound provides a molecular template that can be synthetically modified to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties against a variety of therapeutic targets. frontiersin.org

Future Research Directions and Unaddressed Questions Pertaining to 6 1h Indol 3 Yl Hexanoic Acid

Exploration of Novel Biological Activities

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govjchr.org However, the specific biological activities of 6-(1H-indol-3-yl)hexanoic acid remain to be elucidated. Future research should, therefore, embark on a comprehensive screening of this compound against a diverse panel of biological targets.

Initial investigations could logically focus on areas where other indole derivatives have shown promise. For instance, given the recognized anticancer potential of many indole-based compounds, evaluating the cytotoxicity of this compound against various cancer cell lines would be a crucial first step. nih.govmdpi.com Furthermore, its structural similarity to certain signaling molecules suggests potential roles in metabolic disorders or neurodegenerative diseases, warranting investigation in these therapeutic areas as well. nih.gov High-throughput screening assays could be employed to rapidly assess its activity against a broad spectrum of enzymes and receptors, potentially uncovering unexpected therapeutic applications.

Elucidation of Currently Unidentified Molecular Mechanisms

Should novel biological activities of this compound be identified, the subsequent and critical step would be to unravel its molecular mechanism of action. Understanding how a compound interacts with its biological target at a molecular level is fundamental for its development as a therapeutic agent. nih.gov

Techniques such as target-based screening, where the compound is tested against a panel of known biological targets, could provide initial clues. If a specific target is identified, further studies, including enzymatic assays, binding studies, and structural biology techniques like X-ray crystallography or cryo-electron microscopy, would be necessary to characterize the precise binding mode and the downstream effects on cellular signaling pathways. For example, should the compound exhibit anticancer properties, it would be imperative to determine if it acts via established mechanisms for indole derivatives, such as tubulin polymerization inhibition or kinase modulation. nih.govmdpi.com

Development of Highly Selective Analogs with Enhanced Efficacy or Specificity

The discovery of a biologically active compound often marks the beginning of a medicinal chemistry campaign to optimize its properties. For this compound, a key future direction would be the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Integration with Systems Biology and Omics Approaches

To gain a holistic understanding of the biological effects of this compound, its investigation should not be limited to a single target or pathway. The integration of systems biology and "omics" approaches—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to the compound.

For instance, treating cells with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) can reveal the broader signaling networks affected by the compound. Metabolomic studies could identify alterations in cellular metabolism, providing further insights into its mechanism of action. This multi-omics data can then be integrated and analyzed using computational tools to construct network models of the compound's effects, potentially identifying novel targets and off-target effects.

Challenges and Opportunities in the Academic Investigation of Indole Compounds

The academic investigation of indole compounds, including this compound, presents both challenges and significant opportunities. A major challenge lies in the vast chemical space of possible indole derivatives, making it difficult to prioritize which compounds to synthesize and screen. nih.gov Furthermore, the synthesis of complex indole derivatives can be challenging and resource-intensive.

Despite these hurdles, the therapeutic potential of the indole scaffold continues to drive research. nih.govnih.govjchr.org The versatility of the indole ring allows for the creation of diverse molecular architectures with a wide range of biological activities. nih.gov Advances in synthetic methodologies and high-throughput screening technologies are enabling researchers to explore this chemical space more efficiently. The opportunity to discover novel biological activities and mechanisms of action for understudied indole derivatives like this compound remains a compelling prospect for academic researchers. Such discoveries could pave the way for the development of new therapeutic agents for a variety of diseases.

Conclusion: Synthesis of Research Findings on 6 1h Indol 3 Yl Hexanoic Acid

Summary of Key Academic Discoveries and Research Contributions

Academic exploration of 6-(1H-indol-3-yl)hexanoic acid is primarily contextualized by the extensive research into indole-based compounds. The indole (B1671886) ring system is a foundational structure in numerous biologically active molecules, both natural and synthetic. Research into compounds with similar structures, such as indole-3-acetic acid and other indole-alkanoic acids, has paved the way for understanding the potential roles of molecules like this compound.

One of the most significant areas of research for indole derivatives is in the development of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancers and other diseases. A typical HDAC inhibitor comprises three key pharmacophoric features: a cap group that interacts with the surface of the enzyme's active site, a zinc-binding group that chelates the catalytic zinc ion, and a linker that connects these two components.

The 6-(1H-indol-3-yl) portion of the subject molecule can serve as a versatile "cap group." Research on various indole-based hydroxamic acids has demonstrated that the indole moiety effectively fulfills this role, contributing to potent inhibition of HDAC enzymes. For instance, studies have shown that synthetic indole-based HDAC inhibitors exhibit significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest and apoptosis. The hexanoic acid chain in this compound represents the "linker" component, and its length and flexibility are critical for orienting the molecule within the HDAC active site.

Furthermore, the indole scaffold is a cornerstone in the design of drugs targeting a wide array of biological targets beyond HDACs. These include protein kinases, tubulin, and various receptors involved in inflammatory and neurodegenerative diseases. The versatility of the indole ring allows for chemical modifications that can fine-tune the pharmacological properties of the resulting derivatives, making compounds like this compound valuable as building blocks in drug discovery programs.

Below is a table summarizing the basic properties of this compound.

| Property | Data |

| CAS Number | 25177-65-5 |

| Molecular Formula | C₁₄H₁₇NO₂ |

| Molecular Weight | 231.29 g/mol |

| Melting Point | ~140 °C |

| Synonyms | 1H-Indole-3-hexanoic acid, Indole-3-caproic acid, 6-(3-Indolyl)hexanoic acid |

This data is compiled from various chemical supplier databases.

Perspectives on the Enduring Significance of this compound in Chemical Biology and Medicinal Chemistry Research

The enduring significance of this compound lies not in a wealth of dedicated studies, but in its potential as a scaffold and research tool within chemical biology and medicinal chemistry. Its structure represents a convergence of features that are highly sought after in modern drug discovery.

In chemical biology, molecules like this compound can be used as probes to investigate biological pathways. For example, its potential interaction with auxin signaling pathways in plants has been noted, highlighting its relevance in agricultural science. In medicinal chemistry, it serves as an exemplary starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as hydroxamic acids, to create potent HDAC inhibitors or modified to target other enzymes.

The indole nucleus itself is considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This inherent versatility ensures that indole derivatives, including this compound, will remain a focal point of research. The ongoing exploration of indole-based compounds for cancer, neurodegenerative disorders, and infectious diseases underscores the vast therapeutic potential of this chemical class.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(1H-indol-3-yl)hexanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between indole derivatives and hexanoic acid precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen protection (e.g., CuI in PEG-400/DMF mixtures) achieves moderate yields (~30%) but requires careful control of reaction time (12–24 hours) and stoichiometry . Alternative methods include esterification of potassium salts with halogenated intermediates (e.g., 6-(2-chloroacetate)hexanoic acid), yielding polymers with intrinsic viscosities of 0.80 dL/g and molecular weights up to 28,600 g/mol . Optimization should prioritize inert atmospheres, catalyst purity, and post-reaction purification via solvent extraction (e.g., ethyl acetate) and vacuum filtration.

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer : The compound is classified as harmful via inhalation, skin contact, and ingestion. Mandatory safety measures include:

- Engineering controls : Use chemical fume hoods to limit airborne exposure .

- Personal protective equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Contaminated clothing must be washed before reuse .

- Storage : Store in airtight containers away from heat, flames, and oxidizing agents to prevent combustion (hazardous byproducts: CO, NOx) .

Advanced Research Questions

Q. How does this compound interact with plant resistance proteins, and what experimental assays validate these interactions?